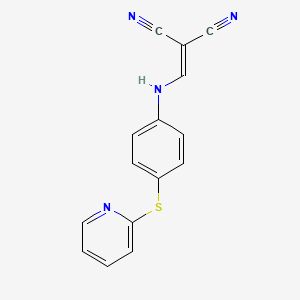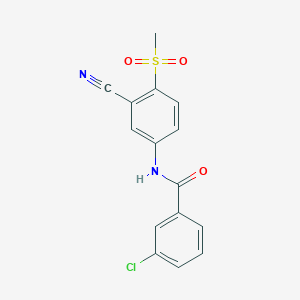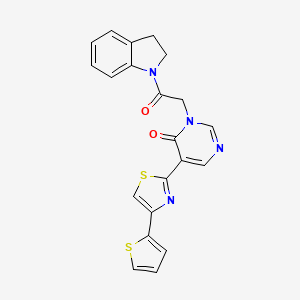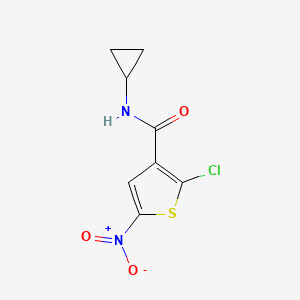
(((4-(2-Pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and more . Unfortunately, these specific details for(((4-(2-Pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile are not available in the search results.
Applications De Recherche Scientifique
Photopolymerization Processes
Novel derivatives related to (((4-(2-Pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile have been developed as effective photosensitizers for photoinitiating systems under UV and visible light. These systems exhibit excellent polymerization profiles and high final conversions across a variety of polymerization processes, including free-radical polymerization of acrylates and cationic photopolymerization of epoxides. The initiation mechanisms of these photoinitiating systems were thoroughly investigated, highlighting their versatility and efficiency in 3D printing applications (Tomal, Pilch, Chachaj-Brekiesz, & Ortyl, 2019).
Heterocyclic Compound Synthesis
Research on derivatives of this compound has led to the development of new heterocyclic compounds with potential antibacterial properties. These compounds were synthesized through reactions involving cyanoacetamide or cyanothioacetamide, leading to new pyrido[1,2-a][1,3,5]triazines or ring-condensed 1,3,5,7-tetrazocine derivatives, which were investigated for their antibacterial activity (E. A. Khrapova, N. A. Ryzhkova, V. Dotsenko, & N. A. Aksenov, 2020).
Catalytic Applications
Another study demonstrated the synthesis and characterization of heteroleptic Ni(ii) complexes involving derivatives of this compound. These complexes were explored for their electrocatalytic properties, particularly in oxygen evolution reactions (OER), showing high activity and providing insights into potential applications in catalysis and renewable energy technologies (Anamika, D. Yadav, Krishna K. Manar, C. L. Yadav, Kamlesh Kumar, V. Ganesan, M. Drew, & Nanhai Singh, 2020).
Propriétés
IUPAC Name |
2-[(4-pyridin-2-ylsulfanylanilino)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4S/c16-9-12(10-17)11-19-13-4-6-14(7-5-13)20-15-3-1-2-8-18-15/h1-8,11,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEMHZMZLUVGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=CC=C(C=C2)NC=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2809273.png)
![5-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B2809276.png)
![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2809277.png)


![2-[2-(3-chlorophenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-isopropylacetamide](/img/structure/B2809281.png)
![4-(Dimethylsulfamoyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2809282.png)
![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2809284.png)



![7-(3-fluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2809291.png)
![2-[(3-Bromo-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B2809293.png)
![tert-Butyl 4-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2809296.png)